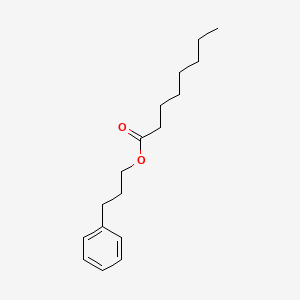
3-Phenylpropyl octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenylpropyl octanoate, also known as octanoic acid 3-phenylpropyl ester, is an organic compound with the molecular formula C17H26O2. It is an ester formed from the reaction of 3-phenylpropyl alcohol and octanoic acid. This compound is known for its pleasant aroma and is often used in the fragrance and flavor industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Phenylpropyl octanoate can be synthesized through esterification, where 3-phenylpropyl alcohol reacts with octanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion. The general reaction is as follows:
C9H12OH+C8H16O2→C17H26O2+H2O
Industrial Production Methods
In industrial settings, the esterification process is often carried out in large reactors with continuous removal of water to drive the reaction to completion. The use of azeotropic distillation or molecular sieves can help in the efficient removal of water. Additionally, enzymes such as lipases can be used as biocatalysts for a more environmentally friendly synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenylpropyl octanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to 3-phenylpropyl alcohol and octanoic acid.
Oxidation: The phenyl group can undergo oxidation to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Hydrolysis: 3-Phenylpropyl alcohol and octanoic acid.
Oxidation: 3-Phenylpropionic acid.
Reduction: 3-Phenylpropyl alcohol and octanol.
Applications De Recherche Scientifique
3-Phenylpropyl octanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in biological systems, particularly in the study of enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic effects due to its antioxidant properties.
Industry: Widely used in the fragrance and flavor industries for its pleasant aroma.
Mécanisme D'action
The mechanism of action of 3-Phenylpropyl octanoate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for esterases, leading to its hydrolysis into 3-phenylpropyl alcohol and octanoic acid. These products can then participate in various metabolic pathways. The phenyl group can also interact with aromatic receptors, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl octanoate: Another ester with a similar structure but with an ethyl group instead of a phenylpropyl group.
Methyl octanoate: Similar ester with a methyl group.
3-Phenylpropyl acetate: Similar ester but with an acetate group instead of an octanoate group.
Uniqueness
3-Phenylpropyl octanoate is unique due to its longer carbon chain and the presence of a phenyl group, which imparts distinct chemical and physical properties. Its pleasant aroma makes it particularly valuable in the fragrance industry compared to shorter-chain esters .
Propriétés
Numéro CAS |
68141-25-3 |
|---|---|
Formule moléculaire |
C17H26O2 |
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
3-phenylpropyl octanoate |
InChI |
InChI=1S/C17H26O2/c1-2-3-4-5-9-14-17(18)19-15-10-13-16-11-7-6-8-12-16/h6-8,11-12H,2-5,9-10,13-15H2,1H3 |
Clé InChI |
OZLRQNRZFQXBQQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)OCCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















